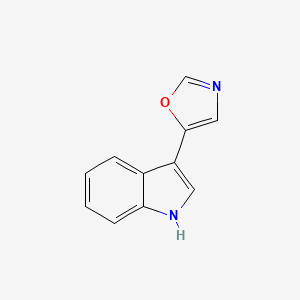

5-(1H-Indol-3-yl)oxazole

CAS No.: 120191-50-6

Cat. No.: VC1894321

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120191-50-6 |

|---|---|

| Molecular Formula | C11H8N2O |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 5-(1H-indol-3-yl)-1,3-oxazole |

| Standard InChI | InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H |

| Standard InChI Key | AHGVTWJUSLDERM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 |

Introduction

Chemical Structure and Properties

5-(1H-Indol-3-yl)oxazole (CAS: 120191-50-6) is a heterocyclic compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . The structure consists of an indole nucleus connected to an oxazole ring at the 3-position of the indole and the 5-position of the oxazole, creating a unique molecular architecture with distinct chemical properties.

Physical and Chemical Properties

The compound exhibits the following computed properties:

| Property | Value |

|---|---|

| Molecular Weight | 184.19 g/mol |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 184.063662883 Da |

| IUPAC Name | 5-(1H-indol-3-yl)-1,3-oxazole |

These properties indicate moderate lipophilicity (XLogP3-AA: 2.1) and limited conformational flexibility (Rotatable Bond Count: 1) . The presence of one hydrogen bond donor and two hydrogen bond acceptors suggests potential for intermolecular interactions, which could be significant for biological activity and binding to protein targets.

Spectroscopic Characteristics

Synthesis Methods

The synthesis of 5-(1H-Indol-3-yl)oxazole can be achieved through several established methods, with the van Leusen oxazole synthesis being particularly relevant for obtaining 5-substituted oxazoles.

Van Leusen Oxazole Synthesis

The van Leusen reaction represents one of the most efficient methods for preparing 5-substituted oxazoles from corresponding aldehydes or acyl chlorides . This approach employs tosylmethylisocyanide (TosMIC) as a key reagent, which contains three essential structural elements: an isocyano group capable of undergoing nucleophilic addition, an acidic α-carbon, and a sulfinyl group serving as a good leaving group .

For synthesizing 5-(1H-Indol-3-yl)oxazole, the reaction would typically involve indole-3-carboxaldehyde as the aldehyde component, reacting with TosMIC under basic conditions. The mechanism follows a sequence of:

-

Deprotonation of the α-carbon of TosMIC by a base (typically K₂CO₃)

-

Nucleophilic attack by the resulting carbanion on the aldehyde carbonyl

-

Cyclization through nucleophilic addition on the terminal carbon of the isocyano group

-

Elimination of the sulfinyl group, forming a double bond between carbons 4 and 5

The reaction can be represented as:

Alternative Synthesis Approaches

While the van Leusen method is commonly employed, other approaches can be adapted for the synthesis of 5-(1H-Indol-3-yl)oxazole:

Schöllkopf Oxazole Synthesis

This method involves the reaction of α-metalated isocyanide with acyl chlorides or esters . Although traditionally used for generating 5-substituted oxazole derivatives, modifications to this approach could potentially accommodate the synthesis of indole-substituted oxazoles.

Robinson-Gabriel Synthesis

This classical approach forms oxazoles through cyclodehydration of 2-acylamino-ketones in the presence of dehydrating agents . A suitably functionalized indole precursor could, in principle, be employed to access 5-(1H-Indol-3-yl)oxazole through this method.

Structural Analogs and Derivatives

Several structural analogs of 5-(1H-Indol-3-yl)oxazole have been reported, representing important additions to this chemical family. These derivatives often incorporate functional group modifications that can significantly alter the biological activity and physicochemical properties.

Streptochlorin (4-Chloro-5-(1H-indol-3-yl)oxazole)

Streptochlorin (CAS: 120191-51-7) is a chlorinated derivative with molecular formula C₁₁H₇ClN₂O . This natural product has been isolated from Streptomyces strains including Streptomyces anulatus . The chlorine substituent at the 4-position of the oxazole ring creates a distinct electronic environment that potentially alters the compound's biological activities compared to the parent molecule.

5-(1H-indol-3-yl)-2-propyl-1,3-oxazole

This derivative (CAS: 93773-64-9) features a propyl chain at the 2-position of the oxazole ring, resulting in the molecular formula C₁₄H₁₄N₂O . The addition of this lipophilic group likely enhances membrane permeability and alters binding characteristics with biological targets. Computed properties include:

| Property | Value |

|---|---|

| Molecular Weight | 226.27 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

The increased XLogP3 value (3.3 compared to 2.1 for the parent compound) indicates enhanced lipophilicity due to the propyl group .

5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-1,3-oxazole-4-carboxylic acid

This more complex derivative (CAS: 213385-69-4) features both a (3S)-3-methylpentyl substituent at the 2-position and a carboxylic acid functionality at the 4-position of the oxazole ring . With molecular formula C₁₈H₂₀N₂O₃ and molecular weight 312.36 g/mol, this compound represents a significantly modified analog that likely possesses distinct pharmacological properties .

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole

This reduced form (CAS: 54584-31-5) contains a 4,5-dihydro-1,3-oxazole ring instead of the fully unsaturated oxazole present in 5-(1H-Indol-3-yl)oxazole. With molecular formula C₁₁H₁₀N₂O and molecular weight 186.214 g/mol, this compound represents an important structural variant with potentially different biological activities.

Applications and Future Research Directions

Current applications of oxazole derivatives span several therapeutic areas, suggesting potential uses for 5-(1H-Indol-3-yl)oxazole in drug development.

Future Research Directions

Several promising avenues for future research on 5-(1H-Indol-3-yl)oxazole include:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of specific binding interactions with potential biological targets

-

Development of more efficient synthetic routes to facilitate large-scale production

-

Exploration of novel derivatives with enhanced pharmacological properties

-

Detailed mechanistic studies to understand the molecular basis of any observed biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume